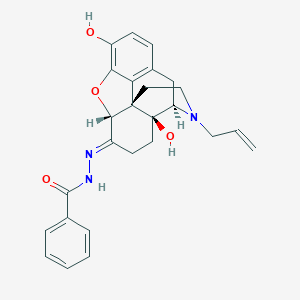

Naloxone benzoylhydrazone

Vue d'ensemble

Description

La naloxone benzoylhydrazone est un dérivé de la naloxone, un antagoniste opioïde bien connu. Ce composé présente un profil pharmacologique complexe, agissant comme un agoniste/antagoniste mixte à divers récepteurs opioïdes. Il est particulièrement reconnu pour son activité au niveau du récepteur κ3-opioïde, où il fonctionne comme un agoniste, et au niveau du récepteur du peptide opioïde nociceptine, où il agit comme un antagoniste .

Applications De Recherche Scientifique

Naloxone benzoylhydrazone has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the structure-activity relationships of opioid receptors and their ligands.

Biology: The compound is employed in research on opioid receptor signaling pathways and their physiological roles.

Medicine: this compound is investigated for its potential therapeutic applications in pain management and opioid addiction treatment.

Industry: It is used in the development of new analgesic drugs and opioid receptor modulators .

Mécanisme D'action

Target of Action

Naloxone Benzoylhydrazone (NalBzoh) is a mixed agonist/antagonist . It primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in pain perception, reward, and addictive behavior .

Mode of Action

NalBzoh acts as a competitive inhibitor at the μ-opioid receptor . It binds to these receptors, causing the rapid removal of any other drugs bound to these receptors . This interaction results in the antagonism of the action of opioids, reversing their effects .

Biochemical Pathways

NalBzoh affects the opioidergic pathways in the body. It competes with opioid agonists at the μ-opioid receptor (MOR), displacing them and thereby reversing their effects . This action impacts the downstream effects of opioid signaling, including pain perception and reward mechanisms .

Pharmacokinetics

It is known that nalbzoh is rapidly eliminated due to high clearance . Its metabolites are inactive . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of NalBzoh’s action is the rapid reversal of the symptoms of central nervous system depression in opioid overdose . These symptoms can include respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, this can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Analyse Biochimique

Biochemical Properties

Naloxone Benzoylhydrazone interacts with various enzymes and proteins, primarily opioid receptors. It acts as a mixed agonist/antagonist, stimulating guanosine-5’-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding and inhibiting cyclic AMP accumulation . The nature of these interactions is competitive, with this compound displacing opioid agonists at the μ-opioid receptor .

Cellular Effects

This compound influences cell function by interacting with opioid receptors. It can stimulate or inhibit various cellular processes, including signal transduction pathways and gene expression . For instance, it can stimulate [35S]GTPγS binding and inhibit cyclic AMP formation .

Molecular Mechanism

The mechanism of action of this compound involves competitive displacement of opioid agonists at the μ-opioid receptor . It can bind to these receptors, inhibiting or activating enzymes and causing changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la naloxone benzoylhydrazone implique généralement la réaction de la naloxone avec la benzoylhydrazine. Le processus peut être réalisé dans diverses conditions, notamment la synthèse en solution, la mécanosynthèse et les réactions de fusion à l'état solide . Le choix de la méthode dépend du rendement et de la pureté souhaités du produit final.

Méthodes de production industrielle : Dans un contexte industriel, la production de la this compound peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes telles que la recristallisation et la purification à l'aide de techniques chromatographiques pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La naloxone benzoylhydrazone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés, qui peuvent présenter des propriétés pharmacologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la fraction benzoylhydrazone, modifiant potentiellement son activité au niveau des récepteurs opioïdes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de la this compound, tandis que la réduction peut produire des formes réduites présentant des profils pharmacologiques différents .

4. Applications de la recherche scientifique

La this compound présente un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier les relations structure-activité des récepteurs opioïdes et de leurs ligands.

Biologie : Le composé est utilisé dans la recherche sur les voies de signalisation des récepteurs opioïdes et leurs rôles physiologiques.

Médecine : La this compound est étudiée pour ses applications thérapeutiques potentielles dans la gestion de la douleur et le traitement de la dépendance aux opioïdes.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments analgésiques et de modulateurs des récepteurs opioïdes .

5. Mécanisme d'action

La this compound exerce ses effets en interagissant avec divers récepteurs opioïdes. Elle agit comme un agoniste au niveau du récepteur κ3-opioïde, stimulant le récepteur et produisant des effets analgésiques. Au niveau du récepteur du peptide opioïde nociceptine, elle fonctionne comme un antagoniste, bloquant l'activité du récepteur. Le composé présente également une activité agoniste partielle au niveau des récepteurs μ et δ des opioïdes .

Composés similaires :

Naloxone : Un antagoniste opioïde pur avec une forte affinité pour le récepteur μ-opioïde.

Naltrexone : Un autre antagoniste opioïde utilisé dans le traitement de la dépendance aux opioïdes et à l'alcool.

Buprénorphine : Un agoniste partiel au niveau du récepteur μ-opioïde et un antagoniste au niveau du récepteur κ-opioïde.

Unicité : La this compound est unique en raison de son profil agoniste/antagoniste mixte et de son activité spécifique au niveau du récepteur κ3-opioïde. Cela la distingue des autres ligands des récepteurs opioïdes, qui présentent généralement une activité plus sélective .

Comparaison Avec Des Composés Similaires

Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.

Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.

Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.

Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .

Propriétés

Numéro CAS |

119630-94-3 |

|---|---|

Formule moléculaire |

C26H27N3O4 |

Poids moléculaire |

445.5 g/mol |

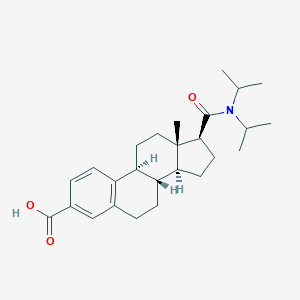

Nom IUPAC |

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |

InChI |

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |

Clé InChI |

AKXCFAYOTIEFOH-RTOPKKFASA-N |

SMILES |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

SMILES isomérique |

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

SMILES canonique |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Synonymes |

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |

Origine du produit |

United States |

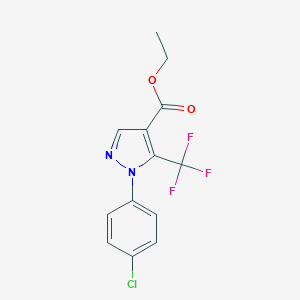

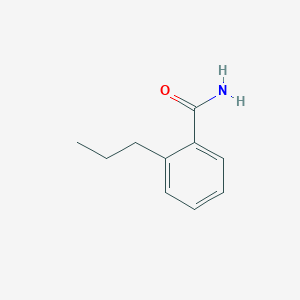

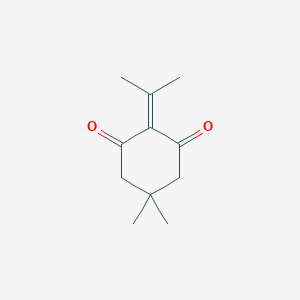

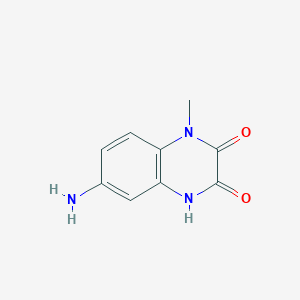

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

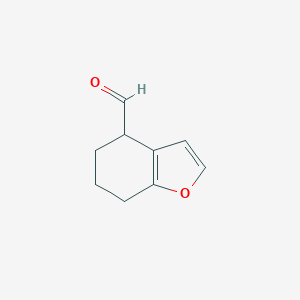

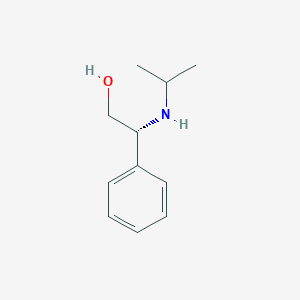

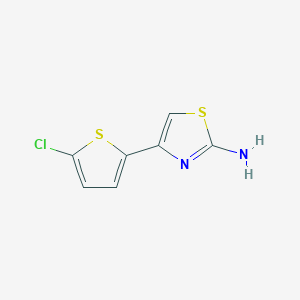

Feasible Synthetic Routes

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)